2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide . Direct desmethylation of the reference standard with TMSCl/NaI gave the precursor 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for radiolabeling in 70% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (379.36) and its molecular formula (C17H12F3N3O2S). Other properties such as melting point, boiling point, solubility, and stability would require experimental determination.Scientific Research Applications
Antimicrobial Applications
A study by Jadhav et al. (2017) focused on synthesizing compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which are similar in structure to the compound . These compounds exhibited moderate to good antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal strains (Jadhav et al., 2017).
Anticancer Research
Hutchinson et al. (2001) explored synthetic routes to create fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound . These compounds demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).
Development of Fluorescent Probes
Straniero et al. (2023) investigated 2,6-difluorobenzamides for their ability to interfere with bacterial cell division. Their research aimed at developing a fluorescent probe to further understand the mechanism of action, highlighting the importance of such compounds in biomedical research (Straniero et al., 2023).
Drug Discovery and Imaging
Svensson et al. (2011) described the synthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor, which is structurally similar to the compound . This research contributes to the development of radiotracers for molecular imaging in cancer research (Svensson et al., 2011).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, potential applications, and detailed studies of its physical and chemical properties. Given the biological activities observed for related compounds , it may be worthwhile to investigate whether 2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibits similar activities.
properties
IUPAC Name |
2,6-difluoro-N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-11-5-2-1-4-10(11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)6-3-7-13(15)20/h1-7H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITPZIMJFNSEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.